2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H11N3/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-4,6,11H,5H2,1H3,(H,9,10) |
InChI Key |
JYMFTXWHIUVPHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(N1)C=CC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 1h,2h,3h,4h Pyrido 2,3 B Pyrazine and Analogous Systems
Strategies for Pyrido[2,3-b]pyrazine (B189457) Core Construction
The assembly of the aromatic pyrido[2,3-b]pyrazine ring system is the foundational step for accessing its various derivatives. Key strategies include classical condensation reactions, modern multicomponent approaches, and metal-catalyzed cross-coupling and annulation reactions.
Regioselective Condensation Reactions of Pyridinediamines with α-Oxocarbonyl Compounds
A primary and well-established method for constructing the pyrido[2,3-b]pyrazine core is the condensation reaction between a pyridinediamine, such as 2,3-diaminopyridine, and an α-oxocarbonyl (or α-dicarbonyl) compound. researchgate.net This reaction forms the pyrazine (B50134) portion of the fused ring system.
A significant challenge in this methodology arises when using unsymmetrical α-dicarbonyl compounds, as it can lead to the formation of two different regioisomers. The specific isomer produced can have substantially different biological activities, making control of regioselectivity crucial. Research has shown that reaction conditions play a critical role in determining the isomeric ratio. Factors such as solvent, temperature, and the use of acid or base catalysis can influence the outcome. For instance, studies have demonstrated that conducting the condensation at lower temperatures in acidic solvents like acetic acid or trifluoroacetic acid can enhance the regioselectivity, favoring the formation of the more biologically active isomer.
The general reaction is summarized below:
Reaction Scheme: Condensation of 2,3-Diaminopyridine with an Unsymetrical α-Dicarbonyl CompoundWhere Py represents the pyridine (B92270) ring, and R1 and R2 are different substituents.
Multicomponent Approaches for Pyrido[2,3-b]pyrazine Frameworks
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like pyrido[2,3-b]pyrazines in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds.
One documented MCR for synthesizing pyrido[2,3-b]pyrazine derivatives involves the reaction of a substituted aromatic aldehyde, 1,3-indane dione, and 2-aminopyrazine. rsc.org This three-component reaction, typically catalyzed by an acid such as p-toluenesulfonic acid (p-TSA) in a solvent like ethanol, proceeds to form complex, fused heterocyclic systems in good to excellent yields (82-89%). rsc.org Optimization of reaction conditions, including catalyst loading and solvent polarity, is key to achieving high yields.
| Component A | Component B | Component C | Catalyst | Product |
| Aromatic Aldehyde | 1,3-Indane dione | 2-Aminopyrazine | p-TSA | Indeno[2',1':5,6]pyrido[2,3-b]pyrazin derivative |
This approach highlights the utility of MCRs in building intricate molecular architectures that would otherwise require lengthy, multi-step synthetic sequences.
Metal-Catalyzed Annulation and C-C Bond Formation for Pyrazino-Fused Systems
Transition metal-catalyzed reactions provide versatile and powerful tools for the functionalization and construction of heterocyclic rings, including pyrido[2,3-b]pyrazines. These methods enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under conditions often milder than classical methods.
Palladium-catalyzed cross-coupling reactions are particularly prominent. For example, halogenated pyrido[2,3-b]pyrazines can be coupled with various partners like arylboronic acids (Suzuki coupling) or anilines, followed by intramolecular cyclization to create more complex, fused systems. Similarly, the Buchwald-Hartwig amination has been employed to synthesize donor-acceptor-donor (D-A-D) type molecules based on the pyrido[2,3-b]pyrazine acceptor core by coupling it with various diarylamines. nih.gov Copper-catalyzed reactions are also utilized for C-N bond formation.
These metal-catalyzed strategies are essential for decorating the pre-formed pyrido[2,3-b]pyrazine core, allowing for the introduction of a wide range of functional groups to tune the electronic and biological properties of the final molecules.
Synthesis of Saturated Pyrido[2,3-b]pyrazine Derivatives
The synthesis of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines, such as the target compound 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, can be achieved either by the reduction of the aromatic parent heterocycle or by direct cyclization pathways that construct the saturated ring system from acyclic precursors. These saturated analogs are of particular interest as their three-dimensional structure is often beneficial for biological activity. nih.gov
Reductive Strategies for Ring Saturation
The saturation of the pyrido[2,3-b]pyrazine core can be accomplished through various reductive methods, with catalytic hydrogenation being a common choice. The regioselectivity of the reduction—that is, whether the pyridine or the pyrazine ring is reduced—is a key consideration and is highly dependent on the reaction conditions and the substitution pattern of the substrate.
Catalytic Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method. The choice of solvent significantly influences the outcome. cdnsciencepub.com
In ethanol , the hydrogenation of unsubstituted pyrido[2,3-b]pyrazine selectively reduces the pyrazine ring. However, for many substituted derivatives, a mixture of 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro products is obtained.
In acetic acid , the reaction is highly regioselective, leading exclusively to the reduction of the pyrazine ring to yield 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines. cdnsciencepub.com
Asymmetric Transfer Hydrogenation: For the enantioselective synthesis of these saturated heterocycles, advanced methods like asymmetric transfer hydrogenation (CTH) have been developed. A chiral iridium catalyst can be used in a one-pot sequence where the aromatic pyrido[2,3-b]pyrazine is first formed in situ and then reduced with high regio- and enantioselectivity. acs.org This method preferentially reduces the pyridine ring. acs.org
Chemical Reduction: Chemical reducing agents also provide pathways to saturated derivatives.
Lithium aluminum hydride (LiAlH₄) has been shown to exclusively reduce the pyrazine ring of substituted pyrido[2,3-b]pyrazines, yielding the 1,2,3,4-tetrahydro derivatives. cdnsciencepub.com
Sodium borohydride (NaBH₄) can also be used, often leading first to a dihydro intermediate, which can then be further reduced to the 1,2,3,4-tetrahydro product upon extended reaction time. cdnsciencepub.com
| Reducing Agent | Catalyst/Conditions | Primary Product Ring Reduced |
| H₂ | Pd/C in Acetic Acid | Pyrazine Ring (1,2,3,4-Tetrahydro) cdnsciencepub.com |
| H₂ | Pd/C in Ethanol | Pyrazine Ring (unsubstituted) or Mixture cdnsciencepub.com |
| HCOOH/NEt₃ | Chiral Iridium Complex | Pyridine Ring (Asymmetric) acs.org |
| LiAlH₄ | Ether/THF | Pyrazine Ring (1,2,3,4-Tetrahydro) cdnsciencepub.com |
| NaBH₄ | Ethanol | Pyrazine Ring (Dihydro then Tetrahydro) cdnsciencepub.com |
Cyclization Pathways Leading to Saturated Fused Heterocycles
An alternative to ring reduction is the direct construction of the tetrahydropyrido[2,3-b]pyrazine system from non-cyclic or partially cyclized precursors. This approach builds the desired saturated core in the main bond-forming steps.
One such strategy involves the reaction of a substituted 3-amino-2-(N-methylamino)-pyridine with oxalic acid. Refluxing these components in hydrochloric acid leads to a cyclocondensation reaction that directly forms a 1,2,3,4-tetrahydro-4-methyl-2,3-dioxo-pyrido[2,3-b]pyrazine, a derivative of the target scaffold.
Another powerful method is the one-pot annelation reaction of polyfluorinated pyridines with appropriate diamines. For instance, pentafluoropyridine can react readily with diamines to generate polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds, which are isomeric to the [2,3-b] system but demonstrate the principle of direct fused-ring construction.
Furthermore, sequential annulation-reduction strategies provide an efficient route. As mentioned previously, pyridyl diamines and diketones can undergo a condensation reaction followed by an in-situ catalytic transfer hydrogenation in a one-pot process to yield enantioenriched tetrahydropyrido[2,3-b]pyrazines. acs.org This combines core construction and saturation into a single, highly efficient operation.
Functionalization and Derivatization of the Pyrido[2,3-b]pyrazine Scaffold
The inherent reactivity of the pyrido[2,3-b]pyrazine ring system allows for various chemical modifications. The nitrogen atoms within the pyrazine and pyridine rings influence the electron density of the scaffold, directing the course of substitution reactions and enabling selective functionalization at specific positions.
Deprotonative metalation, or deprotometalation, is a powerful strategy for the regioselective functionalization of aromatic heterocycles. mdpi.com This method involves the use of a strong base to abstract a proton from a specific position on the ring, creating an organometallic intermediate that can then be "quenched" by reacting it with an electrophile. This two-step process allows for the introduction of a wide variety of substituents at a predetermined site.
For the pyrido[2,3-b]pyrazine scaffold, particularly in systems like 2,3-diphenylpyrido[2,3-b]pyrazine, deprotometalation has been successfully achieved using mixed lithium-zinc bases. nih.govmdpi.com The use of 2,2,6,6-tetramethylpiperidino (TMP)-based reagents, such as LiTMP in combination with a zinc salt like ZnCl₂·TMEDA, facilitates the deprotonation at the C-8 position of the pyridine ring. This high regioselectivity is a key advantage of the method. The resulting zincated intermediate is then trapped with an electrophile, such as iodine, to yield the corresponding 8-iodo derivative. mdpi.com The use of in-situ metal traps can circumvent the need for cryogenic temperatures, which are often required for reactions on azine substrates that are sensitive to nucleophilic attack. nih.gov
This approach is not limited to the pyrido[2,3-b]pyrazine core; similar strategies have been applied to analogous systems like imidazo[1,2-a]pyrazines. nih.gov In these cases, TMP-bases such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl have been used for regioselective metalations, followed by quenching with various electrophiles to produce polyfunctionalized heterocycles. nih.gov
Table 1: Regioselective Metalation and Quenching of Pyrido[2,3-b]pyrazine Analogs
| Substrate | Base/Metalating Agent | Electrophile (E+) | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,3-Diphenylpyrido[2,3-b]pyrazine | LiTMP / ZnCl₂·TMEDA | Iodine (I₂) | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | 70% | mdpi.com |
| 2,3-Diphenylpyrido[2,3-b]pyrazine | LiTMP / ZnCl₂·TMEDA | N-Bromosuccinimide (NBS) | 8-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | - | mdpi.com |
| 2,3-Diphenylpyrido[2,3-b]pyrazine | LiTMP / ZnCl₂·TMEDA | Hexachloroethane | 8-Chloro-2,3-diphenylpyrido[2,3-b]pyrazine | - | mdpi.com |
| 6-Chloroimidazo[1,2-a]pyrazine (Analogous System) | TMPMgCl·LiCl | Iodine (I₂) | 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | 88% | nih.gov |
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The Suzuki-Miyaura and Negishi reactions are particularly prominent for their versatility and functional group tolerance. researchgate.netwikipedia.org These reactions are highly effective for introducing aryl, heteroaryl, and other organic substituents onto the pyrido[2,3-b]pyrazine scaffold.
The general approach involves the reaction of a halogenated or triflated pyrido[2,3-b]pyrazine derivative with an organoboron (Suzuki) or organozinc (Negishi) reagent in the presence of a palladium catalyst. researchgate.netorgsyn.org For instance, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine, synthesized via regioselective metalation, can serve as a substrate for subsequent palladium-catalyzed couplings with various arylboronic acids. nih.gov Similarly, bromo-substituted pyrido[2,3-b]pyrazines have been successfully employed in Suzuki-Miyaura reactions to produce aryl-substituted derivatives in high yields. researchgate.net
The choice of catalyst, ligands, base, and solvent is crucial for optimizing these reactions. Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf)·CH₂Cl₂ are commonly used. mdpi.comnih.gov The Negishi coupling, which utilizes organozinc reagents, is known for its high reactivity and the ability to couple a wide range of sp², and sp³ carbon atoms, although it requires anhydrous conditions due to the moisture sensitivity of the organozinc compounds. wikipedia.orgorganic-chemistry.org
Table 2: Cross-Coupling Reactions on Pyrido-Fused Scaffolds
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Bromo-substituted pyrido[2,3-b]pyrazines | Arylboronic acids | Pd-based catalyst | Aryl-substituted pyrido[2,3-b]pyrazines | researchgate.net |
| Suzuki-Miyaura | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Arylboronic acids | Pd-catalyzed | 8-Aryl-2,3-diphenylpyrido[2,3-b]pyrazines | nih.gov |
| Suzuki-Miyaura | 4-Chloro-pyrido[2,3-d]pyrimidin-7(8H)-one (Analogous System) | Arylboronic acids | Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/water | 4-Aryl-pyrido[2,3-d]pyrimidin-7(8H)-ones | nih.gov |
| Negishi | 2-Bromopyridine (Analogous System) | Organozinc pyridyl reagents | Pd(PPh₃)₄ | 2,2'-Bipyridines | organic-chemistry.org |
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. libretexts.org The pyrido[2,3-b]pyrazine system, containing electron-withdrawing nitrogen atoms, is activated towards SₙAr, especially when a good leaving group (like a halide) is present at a suitable position. nih.govlibretexts.org
SₙAr reactions on this scaffold typically proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.org The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate. libretexts.org On the pyrido[2,3-b]pyrazine ring, halogen atoms, such as at the C-8 position, can be displaced by a variety of nucleophiles.
Studies have shown that 8-iodopyrido[2,3-b]pyrazine can undergo direct substitution to introduce alkylamino, benzylamino, hydrazine, and aryloxy groups. nih.gov These transformations provide a direct route to introduce heteroatom-linked functionalities onto the pyridine portion of the fused ring system. The feasibility and rate of these reactions depend on the nature of the nucleophile, the leaving group, and the reaction conditions. nih.govnih.gov
Table 3: Nucleophilic Aromatic Substitution on 8-Halogenated Pyrido[2,3-b]pyrazines
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Alkylamines | 8-Alkylamino-2,3-diphenylpyrido[2,3-b]pyrazine | nih.gov |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Benzylamine | 8-Benzylamino-2,3-diphenylpyrido[2,3-b]pyrazine | nih.gov |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Hydrazine | 8-Hydrazino-2,3-diphenylpyrido[2,3-b]pyrazine | nih.gov |
| 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Aryloxy anions | 8-Aryloxy-2,3-diphenylpyrido[2,3-b]pyrazine | nih.gov |
Once initial substituents are introduced onto the pyrido[2,3-b]pyrazine scaffold, they can be further manipulated to install more complex or specific functional groups. These transformations are crucial for fine-tuning the properties of the molecule for specific applications.
A prime example is the derivatization of a hydrazine group. An 8-hydrazino-pyrido[2,3-b]pyrazine, formed via nucleophilic substitution, can serve as a versatile intermediate. nih.gov For instance, it can be readily converted into various aryl hydrazones through condensation with different aldehydes. nih.gov Such transformations expand the chemical diversity accessible from a single precursor.
In analogous heterocyclic systems, hydrazine substituents have been used to construct new fused rings. For example, methods have been developed for azido/tetrazole transformations and Dimroth rearrangements to create isomeric triazolo- and tetrazolo-fused pyrimidines from a hydrazine precursor. semanticscholar.org These types of reactions highlight the potential for using a substituent as a handle for more elaborate structural modifications, leading to the synthesis of novel, complex heterocyclic systems based on the original pyrido[2,3-b]pyrazine framework.
Table 4: Examples of Functional Group Transformations
| Starting Material | Reagent(s) | Transformation | Product Type | Reference |
|---|---|---|---|---|
| 8-Hydrazino-2,3-diphenylpyrido[2,3-b]pyrazine | Aryl aldehydes | Condensation | Aryl hydrazones | nih.gov |
| Hydrazine-substituted pyrimidine (Analogous System) | NaNO₂, HCl; then NaN₃ | Azido/tetrazole transformation | Condensed tetrazolo[1,5-c]pyrimidine | semanticscholar.org |
| Condensed triazolo[4,3-c]pyrimidine (Analogous System) | Heat or base | Dimroth Rearrangement | Isomeric triazolo[1,5-c]pyrimidine | semanticscholar.org |
Advanced Spectroscopic Elucidation of 2 Methyl 1h,2h,3h,4h Pyrido 2,3 B Pyrazine Molecular Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For the title compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) resonances, confirming connectivity and stereochemistry.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For the title compound, COSY spectra would reveal correlations between adjacent protons in the saturated piperidine (B6355638) and pyrazine (B50134) rings, establishing the sequence of -CH₂- and -CH- groups. For instance, the proton on C3 would show a correlation to the protons on C2, which in turn would couple to the N1-H proton. youtube.comslideshare.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique is essential for assigning the carbon signals based on the already-assigned proton signals. Each protonated carbon in the molecule would display a cross-peak corresponding to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to three bonds) between protons and carbons. youtube.com This is particularly powerful for identifying quaternary carbons and piecing together the fused ring system. For example, the protons of the methyl group at the C2 position would show a correlation to the C2 and C3 carbons, confirming the location of the methyl substituent. Likewise, protons on C6 would show correlations to carbons C4a and C9a, confirming the ring fusion.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. researchgate.net In a saturated, conformationally complex molecule like this, NOESY is vital for determining stereochemistry. For example, it could elucidate the relative orientation of the methyl group (axial vs. equatorial) by observing its spatial proximity to other protons on the saturated rings. nih.gov
The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to their local electronic environment, providing key structural information.
¹H and ¹³C NMR: The saturated nature of the fused rings results in proton signals appearing in the aliphatic region of the ¹H NMR spectrum, while the carbon signals also appear at higher fields compared to their aromatic counterparts. nih.gov The presence of electronegative nitrogen atoms typically deshields adjacent protons and carbons, causing them to resonate at a lower field (higher ppm). The methyl group would appear as a characteristic signal, likely a doublet if coupled to the C2 proton, at a high field (low ppm).
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Key HMBC Correlations |
| CH₃ (at C2) | ~1.2 (d) | ~18.0 | Protons correlate to C2, C3 |
| C2 | ~3.0 (m) | ~55.0 | Proton correlates to C3, C9a, CH₃ |
| C3 | ~3.3 (m) | ~45.0 | Protons correlate to C2, C4a |
| C6 | ~6.5 (dd) | ~115.0 | Proton correlates to C4a, C8 |
| C7 | ~7.3 (dd) | ~135.0 | Proton correlates to C9, C9a |
| C8 | ~6.6 (d) | ~112.0 | Proton correlates to C6, C9a |
| C4a | - | ~125.0 | Correlates with protons on C3, C6 |
| C9a | - | ~150.0 | Correlates with protons on C2, C8 |
| N1-H | ~4.5 (br s) | - | - |
| N4-H | ~5.0 (br s) | - | - |
| N5 | - | - | - |
| N9 | - | - | - |
Note: Predicted values are based on analyses of similar saturated heterocyclic systems. Actual values may vary depending on solvent and experimental conditions. d=doublet, dd=doublet of doublets, m=multiplet, br s=broad singlet.
Vibrational Spectroscopy Applications
FT-IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, the spectrum would be dominated by absorptions corresponding to the vibrations of its constituent bonds.
Key expected absorption bands include:
N-H Stretching: Moderate to sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the N-H groups of the saturated rings. mdpi.com
C-H Stretching: Multiple bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the sp³-hybridized C-H bonds in the saturated rings and the methyl group. mdpi.com
C-N Stretching: These vibrations typically appear in the 1000-1350 cm⁻¹ region. researchgate.net
C-C Stretching: Skeletal vibrations in the fingerprint region (below 1500 cm⁻¹) further characterize the structure.
Interactive Table 2: Characteristic FT-IR Absorption Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| C-N Stretch | 1000 - 1350 | Medium |
| C-H Bend | 1375 - 1465 | Medium |
Mass Spectrometry for Precise Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the deduction of the elemental formula (C₉H₁₃N₃ for the title compound).
The electron ionization (EI) mass spectrum provides information about the molecule's fragmentation pattern, which is a roadmap of its structure. The fragmentation of this compound would be expected to proceed through several key pathways:
Loss of the Methyl Radical: A common initial fragmentation step would be the cleavage of the methyl group, resulting in a prominent peak at M-15. libretexts.org
Ring Cleavage: The saturated rings can undergo fragmentation through various pathways. Cleavage adjacent to the nitrogen atoms is often a favored process, leading to the formation of stable radical cations. sapub.orgresearchgate.net
Retro-Diels-Alder (RDA) Reaction: Fused ring systems can sometimes undergo a characteristic RDA fragmentation, which would split the molecule into its constituent six-membered rings, providing clear evidence of the fused structure.
Interactive Table 3: Plausible Mass Spectrometry Fragmentation for C₉H₁₃N₃
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 163 | [M]⁺ (Molecular Ion) | - |
| 148 | [M - CH₃]⁺ | Loss of a methyl radical from C2 |
| 134 | [M - C₂H₅]⁺ | Cleavage of the pyrazine ring |
| 106 | [C₇H₈N]⁺ | Fission of the saturated pyrazine ring |
| 93 | [C₅H₅N₂]⁺ | Cleavage leading to a methyl-dihydropyrazine fragment |
X-ray Diffraction Crystallography for Solid-State Structure and Stereochemistry
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound, this compound. Consequently, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, based on experimental crystallographic studies, cannot be provided at this time.
While X-ray crystallography data is available for several derivatives of the aromatic pyrido[2,3-b]pyrazine (B189457) core, these compounds differ significantly in their electronic and structural properties from the fully saturated (tetrahydro) analogue specified. nih.goviucr.orgresearchgate.netnih.gov For instance, the crystal structure of methyl pyrido[2,3-b]pyrazine-3-carboxylate has been determined, revealing a planar bicyclic system with specific intermolecular interactions. nih.goviucr.org Similarly, the crystal structures of other substituted aromatic pyrido[2,3-b]pyrazines have been reported, providing insights into their respective molecular geometries and packing in the solid state. researchgate.netnih.gov However, the hydrogenation of the pyrazine ring to form the 1,2,3,4-tetrahydro derivative introduces a non-planar, flexible six-membered ring, fundamentally altering the molecule's three-dimensional shape and potential intermolecular interactions.
In the absence of experimental data for this compound, its solid-state structure and stereochemistry can only be discussed in theoretical terms. The tetrahydro-pyrazine ring is expected to adopt a non-planar conformation, likely a chair or a twisted-boat form, to minimize steric strain. The methyl group at the 2-position would introduce a chiral center, meaning the compound can exist as a pair of enantiomers (R and S). In a crystalline state, this compound would crystallize either as a racemic mixture or, if resolved, as a single enantiomer in a chiral space group. The precise conformation of the rings and the orientation of the methyl group (axial or equatorial) would be determined by the fine balance of intramolecular steric effects and the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the crystal packing.
Without experimental crystallographic data, any discussion of unit cell parameters, space group, and specific intermolecular packing motifs for this compound remains speculative. The determination of its crystal structure would require the successful growth of single crystals of suitable quality and subsequent analysis by X-ray diffraction. Such a study would provide definitive information on its solid-state conformation, stereochemistry, and the nature of the intermolecular interactions that stabilize the crystal lattice.
Computational and Theoretical Investigations of 2 Methyl 1h,2h,3h,4h Pyrido 2,3 B Pyrazine
Quantum Chemical Methodologies (e.g., Density Functional Theory, Ab Initio Calculations)
Quantum chemical methodologies are fundamental tools for understanding the intrinsic properties of molecules at the electronic level. For a molecule like 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to model its behavior accurately. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular geometries, energies, and electronic properties. Ab initio methods, such as Møller–Plesset perturbation theory (MP2), while more computationally intensive, can provide higher accuracy for comparison. mostwiedzy.pl These calculations would be performed with various basis sets (e.g., 6-31G(d,p) or aug-cc-pVTZ) to ensure the reliability of the results. mostwiedzy.pl
The designation "1H,2H,3H,4H" indicates that the pyrazine (B50134) ring of the pyrido[2,3-b]pyrazine (B189457) core is saturated. This non-planar, flexible ring introduces significant conformational complexity compared to its rigid aromatic counterpart.
A primary step in the computational investigation would be a thorough exploration of the conformational landscape to identify all stable low-energy structures (conformers). This process involves:
Geometry Optimization: Starting from an initial guess of the molecular structure, quantum chemical calculations would be used to find the lowest energy arrangement of atoms, corresponding to a stable conformer. For this compound, this would involve determining the puckering of the tetrahydropyrazine (B3061110) ring (e.g., chair, boat, or twist-boat conformations) and the relative orientation of the fused pyridine (B92270) ring and the C2-methyl group (axial vs. equatorial).
Conformational Search: Since multiple stable conformers may exist, a systematic search is necessary. This can be achieved through methods like rotating key single bonds (dihedral angle scans) and subjecting the resulting structures to geometry optimization. The potential energy surface (PES) would be mapped to locate all local minima.
Energy Analysis: The relative energies of all identified stable conformers would be calculated to determine their population distribution at a given temperature, typically using a Boltzmann analysis. Studies on similar saturated heterocyclic systems, such as perhydropyrido[1,2-a]pyrazines, have demonstrated that the fusion of the rings can lead to a strong preference for specific conformations, such as trans-fused arrangements. rsc.orgresearchgate.net The presence and position of the methyl group would be expected to further influence these conformational preferences due to steric interactions.
Once the minimum energy conformer(s) are identified, a detailed analysis of the electronic structure provides insights into the molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. For the saturated this compound, the HOMO would likely be localized on the nitrogen lone pairs, making these sites susceptible to electrophilic attack or protonation.
Charge Distribution: The distribution of electron density within the molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps highlight electron-rich regions (nucleophilic sites), typically around the nitrogen atoms, and electron-poor regions (electrophilic sites). This information is vital for predicting how the molecule will interact with other reagents.
Natural Bonding Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule. It can quantify charge transfer interactions between filled and vacant orbitals, revealing hyperconjugative effects that contribute to molecular stability. For instance, NBO analysis could elucidate the interactions between the nitrogen lone pairs and adjacent anti-bonding orbitals, which would influence the molecule's geometry and basicity. Computational studies on aromatic pyrido[2,3-b]pyrazine derivatives have extensively used DFT, FMO, and NBO analyses to understand their electronic properties and reactivity. nih.govrsc.orgresearchgate.net A similar approach would be applied to the saturated analogue to contrast its electronic character.
Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar molecules with delocalized π-electrons. While extensive computational studies exist on the aromaticity of the unsaturated pyrido[2,3-b]pyrazine core, the subject of this article, this compound, is fundamentally different.
Due to the saturation of the pyrazine ring, this molecule is not aromatic. Computational analysis would serve to quantify this non-aromatic character. Methods to assess aromaticity include:
Geometric Criteria: Aromatic rings exhibit bond length equalization. A computational geometry optimization would show distinct single and double bond character in the pyridine ring and only single bonds within the saturated pyrazine ring, confirming its non-aromaticity.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a popular method where the magnetic shielding is calculated at the center of a ring. Aromatic rings show large negative NICS values (shielding), while non-aromatic rings have values near zero. For this compound, the NICS value for the tetrahydropyrazine ring would be expected to be close to zero, providing quantitative proof of its non-aromatic nature.
Mechanistic Studies of Synthetic and Transformational Reactions
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
Theoretical studies can map the entire energy landscape of a chemical reaction, from reactants to products. For the synthesis of this compound, this would involve:
Identifying Intermediates and Transition States: By modeling the step-by-step process of bond formation and breakage, all transient intermediates and high-energy transition states (TS) can be located and their geometries optimized.
Calculating Energy Profiles: The energy of each reactant, intermediate, TS, and product is calculated to construct a reaction energy profile. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step of the reaction. For example, in the synthesis of related tetrahydropyrido[2,3-d]pyrimidines via multicomponent reactions, proposed mechanisms involve a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization. researchgate.net A computational study would validate such a proposed pathway by calculating the energy barriers for each proposed step.
Many chemical reactions can yield multiple products (isomers). Computational modeling can predict and explain why one product is formed preferentially over others.
Regioselectivity: In reactions involving unsymmetrical reagents, questions of regioselectivity arise. For instance, the cyclization step in the synthesis of the pyrido[2,3-b]pyrazine core could potentially proceed in different ways. By comparing the activation energies of the transition states leading to the different possible regioisomers, computational chemistry can predict which isomer will be the major product. Theoretical studies on other heterocyclic ring-closing reactions have shown that regioselectivity is often kinetically controlled, with the product formed via the lowest-energy transition state being favored.
Stereoselectivity: The saturated nature of the pyrazine ring and the presence of a methyl group create stereocenters, meaning different stereoisomers are possible. Computational studies can predict the most stable diastereomer by comparing the energies of the final optimized products. Furthermore, by analyzing the transition state structures leading to different stereoisomers, it is possible to explain the origin of stereoselectivity in a reaction, for instance, by identifying steric hindrances that favor one approach of the reactants over another.
Analysis of Thermodynamic and Kinetic Parameters for Reaction Feasibility
The formation of the pyrido[2,3-b]pyrazine scaffold is often achieved through multicomponent reactions. Computational studies on these types of syntheses help in understanding the reaction feasibility by calculating key thermodynamic and kinetic parameters. For instance, the synthesis of various substituted pyrido[2,3-b]pyrazine derivatives has been computationally analyzed to predict their stability and reactivity.
Global reactivity parameters, which are crucial for assessing the kinetic stability of a molecule, have been calculated for several pyrido[2,3-b]pyrazine derivatives using DFT. These parameters include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (Egap), hardness (η), and softness (σ). A lower energy gap is generally associated with higher reactivity and lower kinetic stability. For a series of synthesized pyrido[2,3-b]pyrazine derivatives, the hardness values were found to be in the range of 1.722 to 1.736 eV, indicating good stability. researchgate.net
Table 1: Calculated Global Reactivity Parameters for Substituted Pyrido[2,3-b]pyrazine Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Hardness (η) (eV) | Softness (σ) (eV-1) |
|---|---|---|---|---|---|
| Derivative 1 | - | - | 3.444 | 1.722 | 0.290 |
| Derivative 2 | - | - | - | 1.733 | - |
| Derivative 3 | - | - | - | 1.732 | - |
| Derivative 4 | - | - | - | 1.736 | - |
Data sourced from studies on various substituted pyrido[2,3-b]pyrazine derivatives and may not represent this compound directly. researchgate.netrsc.org
These computational approaches are vital in optimizing reaction conditions for the synthesis of such heterocyclic compounds, providing a theoretical basis for their formation. nih.gov
Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic data of novel compounds. DFT calculations have been successfully employed to simulate the NMR chemical shifts, vibrational frequencies (FT-IR), and UV-Vis absorption spectra of various pyrido[2,3-b]pyrazine derivatives. rsc.org
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts are then compared with experimental data to confirm the molecular structure. For related pyrazine derivatives, a good correlation between calculated and experimental chemical shifts has been reported. icm.edu.pl
Vibrational Frequencies: The vibrational analysis of pyrido[2,3-b]pyrazine derivatives, calculated using DFT, helps in the assignment of characteristic infrared (IR) and Raman spectral bands. These calculations can predict the frequencies of key functional group vibrations, such as C=N, C=C, and C-H stretching and bending modes, which aids in the structural elucidation of newly synthesized compounds. rsc.org
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate the electronic absorption spectra of molecules. researchgate.netrsc.org These calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved, such as n → π* and π → π* transitions. libretexts.orglibretexts.org For some pyrido[2,3-b]pyrazine derivatives, TD-DFT calculations have been used to understand their electronic properties and have shown good agreement with experimental UV-Vis spectra. rsc.org
Table 2: Simulated Spectroscopic Data for a Representative Pyrido[2,3-b]pyrazine Derivative
| Spectroscopic Parameter | Computational Method | Predicted Value |
|---|---|---|
| 1H NMR Chemical Shift | DFT/GIAO | Varies by proton environment |
| 13C NMR Chemical Shift | DFT/GIAO | Varies by carbon environment |
| Key Vibrational Frequency | DFT/B3LYP | - |
| UV-Vis λmax | TD-DFT | - |
Note: Specific values are highly dependent on the exact molecular structure and substituents.
Advanced Computational Characterization for Specific Electronic and Optical Properties
Beyond basic structural and spectroscopic analysis, computational methods are employed to investigate more specific and advanced properties of pyrido[2,3-b]pyrazine systems, particularly their electronic and optical characteristics.
Furthermore, the study of non-covalent interactions is crucial for understanding the three-dimensional structure and packing of these molecules in the solid state. For instance, in the crystal structure of methyl pyrido[2,3-b]pyrazine-3-carboxylate, π–π stacking interactions between the pyrazine and pyridine rings, with centroid-centroid distances around 3.6-3.7 Å, have been identified as significant stabilizing forces. nih.gov
There has been considerable interest in the nonlinear optical (NLO) properties of pyrido[2,3-b]pyrazine derivatives due to their potential applications in materials science. nih.gov Computational studies using DFT have been instrumental in predicting the NLO behavior of these compounds by calculating parameters such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). rsc.org
For a series of novel pyrido[2,3-b]pyrazine based heterocyclic compounds, DFT calculations at the B3LYP/6-31G(d,p) level of theory were performed to evaluate their NLO properties. rsc.org The results indicated that these compounds possess significant NLO response, with one derivative showing a high first hyperpolarizability (βtot) value of 15.6 × 10−30 esu. rsc.org Such high values suggest that pyrido[2,3-b]pyrazine-based compounds could be promising candidates for NLO applications. rsc.orgnih.gov
The electronic transitions underlying these properties are also investigated using TD-DFT. This analysis helps in understanding the charge transfer characteristics within the molecule, which are often responsible for the observed NLO effects. rsc.org
Table 3: Calculated NLO Properties for a Highly Responsive Pyrido[2,3-b]pyrazine Derivative
| Parameter | Symbol | Calculated Value (esu) |
|---|---|---|
| Average Polarizability | ⟨α⟩ | 3.90 × 10-23 |
| First Hyperpolarizability | βtot | 15.6 × 10-30 |
| Second Hyperpolarizability | ⟨γ⟩ | 6.63 × 10-35 |
Data from a specific substituted pyrido[2,3-b]pyrazine derivative. rsc.org
Reactivity and Mechanistic Understanding of 2 Methyl 1h,2h,3h,4h Pyrido 2,3 B Pyrazine
Characteristic Reaction Types of Pyrido[2,3-b]pyrazine (B189457) Frameworks
The fully aromatic pyrido[2,3-b]pyrazine core is characterized by a pronounced electron deficiency, which makes it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution. Its reactivity is channeled through pathways that can accommodate this electronic nature, such as nucleophilic substitution and metal-catalyzed functionalization.
Electrophilic Substitution on the Pyridine (B92270) and Pyrazine (B50134) Moieties
The pyrido[2,3-b]pyrazine system is inherently deactivated towards electrophilic aromatic substitution. This is because both the pyridine and pyrazine rings are π-deficient heterocycles. The nitrogen atoms exert a strong electron-withdrawing effect through both induction and resonance, reducing the electron density of the ring carbons and making them poor targets for electrophiles.
Reactions like nitration, halogenation, or Friedel-Crafts acylation, which are common for electron-rich aromatic systems, are generally difficult to achieve on the unsubstituted pyrido[2,3-b]pyrazine core. The reaction intermediates that would be formed upon electrophilic attack are significantly destabilized by the presence of the electronegative nitrogen atoms. For substitution to occur, the ring system typically requires the presence of strong electron-donating groups to sufficiently activate it, or the reactions must be performed under harsh conditions, which often lead to low yields and lack of selectivity. For related electron-deficient nitrogen heterocycles, electrophilic attack, when forced, is predicted to occur at positions that minimize the destabilization of the resulting cationic intermediate. stackexchange.com
Nucleophilic Substitution Pathways on the Fused System
In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyrido[2,3-b]pyrazine framework makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced when a good leaving group, such as a halogen, is present on the ring. The ring nitrogen atoms are able to effectively stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution process.
For instance, halogenated pyrido[2,3-b]pyrazines can undergo substitution reactions where the halide is displaced by a variety of nucleophiles. Research on related 8-iodopyrido[2,3-b]pyrazine derivatives has shown that nucleophiles such as alkylamines, benzylamines, hydrazines, and aryloxy groups can be introduced at the 8-position through direct substitution. researchgate.net These transformations are crucial for the synthesis of functionalized derivatives with potential applications in medicinal chemistry and materials science. nih.gov
Metal-Catalyzed Transformations and Coupling Reactions
The functionalization of the pyrido[2,3-b]pyrazine skeleton is most effectively achieved through transition metal-catalyzed cross-coupling reactions. rsc.org These methods provide a versatile and powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds. Halogenated pyrido[2,3-b]pyrazines are common starting materials for these transformations.
Palladium-catalyzed reactions are widely employed and include well-known transformations such as:
Suzuki Coupling: Reaction of a halo-pyrido[2,3-b]pyrazine with an arylboronic acid.
Heck Coupling: Reaction with an alkene.
Sonogashira Coupling: Reaction with a terminal alkyne.
Stille Coupling: Reaction with an organotin compound.
Buchwald-Hartwig Amination: Reaction with an amine to form C-N bonds.
For example, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has been successfully subjected to palladium-catalyzed Suzuki couplings with various arylboronic acids. researchgate.net In addition to palladium, copper-catalyzed reactions, such as C-N bond formation with azoles, have also been reported for this system. researchgate.net Furthermore, the nitrogen atoms in the pyrido[2,3-b]pyrazine core can act as ligands, coordinating with metal centers to form complexes, as demonstrated by the synthesis of Rhenium(I) complexes. researchgate.net
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Arylboronic acid | Palladium catalyst | 8-Aryl-2,3-diphenylpyrido[2,3-b]pyrazine | researchgate.net |
| Buchwald-Hartwig Amination | 5-Iodo-2,3-diphenylquinoxaline | Aniline | Palladium catalyst | N-Aryl-2,3-diphenylquinoxalin-5-amine | researchgate.net |
| Copper-Catalyzed N-Arylation | 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine | Azoles | Copper catalyst | 8-(Azol-1-yl)-2,3-diphenylpyrido[2,3-b]pyrazine | researchgate.net |
| Complexation | 2,3-Diarylpyrido[2,3-b]pyrazine | {ReBr(CO)5} | - | fac-{ReBr(CO)3(L)} complex | researchgate.net |
Impact of the 2-Methyl Substituent and Ring Saturation on Reactivity
The specific structure of 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine features two key modifications to the parent aromatic framework: a methyl group at the 2-position and a fully hydrogenated pyrazine ring. Both features profoundly alter the molecule's reactivity.
Steric and Electronic Influence of the Alkyl Group
The 2-methyl group influences the reactivity of the molecule through a combination of electronic and steric effects.
Electronic Effects: As an alkyl group, the methyl substituent is electron-donating via an inductive effect. In the aromatic precursor, this would slightly increase the electron density of the pyrazine ring, potentially modulating its reactivity in nucleophilic substitutions or metal-catalyzed reactions. In the saturated 1,2,3,4-tetrahydro form, the methyl group's primary electronic influence is on the adjacent nitrogen atom (N-2), increasing its basicity and nucleophilicity compared to the unsubstituted N-H group at the 3-position.
Steric Effects: The methyl group introduces steric bulk. In reactions involving the adjacent nitrogen atoms or carbons, this bulk can hinder the approach of reagents. For example, in metal-catalyzed reactions on the aromatic precursor, a methyl group can impede coordination of a metal center to a nearby nitrogen atom, potentially influencing the regioselectivity of the reaction. nih.gov In the saturated molecule, the steric presence of the methyl group can influence the conformational preferences of the six-membered ring and affect the accessibility of the N-2 and N-3 lone pairs.
| Effect | Description | Consequence on Reactivity |
|---|---|---|
| Electronic (Inductive) | Donates electron density to the ring system. | Increases basicity and nucleophilicity of adjacent nitrogen atoms in the saturated ring. |
| Steric Hindrance | Physically obstructs space around the 2-position. | May hinder the approach of reagents to nearby atoms (e.g., N-2, N-3), affecting reaction rates and selectivity. |
Modulation of Ring Aromaticity and Reactivity by Hydrogenation
The most dramatic change in reactivity comes from the hydrogenation of the pyrazine ring. The transition from an aromatic pyrazine to a saturated 1,2,3,4-tetrahydropyrazine (a piperazine-like ring) fundamentally alters the molecule's chemical identity.
Loss of Aromaticity: Hydrogenation eliminates the aromatic character of the pyrazine ring. This removes the delocalized π-system and its associated stability. The molecule is no longer a fully aromatic heterocycle but rather a pyridine ring fused to a saturated, non-planar heterocyclic amine.
Change in Reactivity: The chemical behavior of the saturated ring transforms from that of an electron-deficient aromatic system to that of a cyclic secondary diamine.
The nitrogen atoms (N-2 and N-3) are no longer sp2-hybridized and part of a π-system, but are sp3-hybridized. Their lone pairs are localized and readily available for protonation or reaction with electrophiles.
Consequently, these nitrogens are significantly more basic and nucleophilic than their counterparts in the aromatic pyrido[2,3-b]pyrazine. They can readily undergo reactions typical of secondary amines, such as N-alkylation, N-acylation, and formation of hydrogen bonds.
The pyridine ring remains aromatic, but its electronic properties are now influenced by the fused, electron-donating saturated diamine ring, making the pyridine portion slightly more electron-rich than in the parent aromatic system. This could potentially make the pyridine ring more susceptible to electrophilic attack than the fully aromatic precursor, although it remains a relatively electron-poor system. The hydrogenation process itself is a key reaction, often carried out using catalytic methods. nih.gov
Cycloaddition and Annulation Reactions Involving Pyrido[2,3-b]pyrazine Precursors
The synthesis of the pyrido[2,3-b]pyrazine core and its derivatives frequently employs cycloaddition and annulation strategies. These reactions construct the fused heterocyclic system by forming new rings onto a pre-existing pyrazine or pyridine moiety.
One prominent annulation method is the multicomponent synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives. nih.gov This reaction involves the condensation of three components: indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine. nih.gov The process is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and proceeds via a cascade of reactions that ultimately builds the pyridine ring onto the pyrazine precursor. nih.gov This method is valued for its efficiency, allowing for the creation of complex molecules in a single step from simple starting materials. nih.govrsc.org The yields for these reactions are generally good to excellent. nih.gov
Another classical approach to forming the pyrido[2,3-b]pyrazine skeleton is the Hinsberg reaction. lookchem.com This reaction typically involves the condensation of a 1,2-diaminopyridine with a 1,2-dicarbonyl compound, leading to the formation of the pyrazine ring fused to the initial pyridine ring.
Furthermore, annulation can be achieved through palladium-catalyzed coupling reactions followed by intramolecular cyclization. For instance, an 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine can be coupled with an aniline, and a subsequent intramolecular cyclization can afford a pyrazino[2′,3′:5,6]pyrido[4,3-b]indole, a more complex fused system. mdpi.com
While direct [4+2] cycloaddition (Diels-Alder) reactions to form the pyrido[2,3-b]pyrazine ring are less commonly detailed, the principles of such reactions are fundamental in heterocyclic synthesis. acsgcipr.org Inverse electron-demand Diels-Alder reactions, in particular, are a powerful tool for constructing nitrogen-containing aromatic rings. acsgcipr.org This type of reaction typically involves an electron-poor diene, such as a 1,2,4-triazine, reacting with an electron-rich dienophile. acsgcipr.org The initial cycloadduct often extrudes a small stable molecule like nitrogen gas to yield the aromatic pyridine ring. acsgcipr.org
Table 1: Multicomponent Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives nih.gov
| Entry | Aromatic Aldehyde (Substituent) | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde | p-TSA (20 mol%) | 9 | 89 |
| 2 | Benzaldehyde | p-TSA (20 mol%) | 10 | 85 |
| 3 | 4-Chlorobenzaldehyde | p-TSA (20 mol%) | 10 | 82 |
| 4 | 4-Nitrobenzaldehyde | p-TSA (20 mol%) | 8 | 86 |
Photoinduced and Thermally Induced Rearrangement Pathways
The pyrido[2,3-b]pyrazine system can be involved in or formed through various rearrangement reactions, often initiated by heat or light. These pathways can lead to significant structural transformations.
An unusual intramolecular rearrangement has been reported in the synthesis of pyrido[2,3-b]pyrazines from pyrazine C-nucleoside precursors. acs.org Certain 3'-keto pyrazine nucleosides, when subjected to specific reaction conditions, undergo a rearrangement to form 3-amino-2-chloro-6-(1,2-dihydroxyethyl)pyrido[2,3-b]pyrazine. The proposed mechanism involves an intramolecular cyclization where the amino group at the 5-position of the pyrazine ring is essential for the reaction. acs.org This cyclization is thought to form an aminal intermediate, which then undergoes ring-opening of the sugar moiety and subsequent aromatization to yield the final pyrido[2,3-b]pyrazine product. acs.org This represents a novel route to this heterocyclic system through a complex rearrangement cascade. acs.org
Photoinduced processes involving pyrido[2,3-b]pyrazine have also been investigated, particularly in the context of its interaction with other molecules. Nonadiabatic molecular dynamics simulations have been used to study the photo-oxidation of methanol (B129727) in complexes with pyrido[2,3-b]pyrazine. rsc.org This process involves an excited-state Proton-Coupled Electron Transfer (PCET). The study found that the formation of an intramolecular hydrogen bond between methanol and one of the β-positioned nitrogen atoms of the pyrido[2,3-b]pyrazine core leads to an ultrafast and efficient PCET process. rsc.org This reactivity is attributed to the stabilization of the reactive ππ* charge-transfer electronic state in this specific complex geometry. rsc.org In contrast, complexes where the hydrogen bond forms with an isolated nitrogen site show significantly lower reactivity. rsc.org While this is not a rearrangement of the core structure itself, it demonstrates a photoinduced reaction pathway facilitated by the electronic properties of the pyrido[2,3-b]pyrazine system.
Table 2: Key Aspects of the Intramolecular Rearrangement of Pyrazine C-Nucleosides acs.org
| Precursor Type | Key Functional Group for Rearrangement | Proposed Intermediate | Final Product Core |
|---|---|---|---|
| 3'-Keto pyrazine C-nucleoside | Amino group at pyrazine 5-position | Aminal intermediate | Pyrido[2,3-b]pyrazine |
Advanced Research Applications and Chemical Design Principles for Pyrido 2,3 B Pyrazine Architectures
Supramolecular Assembly and Coordination Chemistry with Metal Centers
The nitrogen atoms within the pyrido[2,3-b]pyrazine (B189457) core serve as excellent coordination sites for metal ions, facilitating the construction of complex supramolecular structures and coordination polymers. The ability of these architectures to act as ligands has been explored with various transition metals, leading to materials with interesting photophysical and electrochemical properties.
For instance, derivatives of pyrido[2,3-b]pyrazine have been utilized as bridging ligands to create bimetallic ruthenium(II) complexes. In these assemblies, the pyrido[2,3-b]pyrazine unit facilitates communication between the two metal centers. rsc.org The design of these supramolecular constructs allows for the fine-tuning of light- and redox-induced functions, with potential applications in light harvesting and photocatalysis. rsc.org The choice of the bridging ligand is critical in dictating the redox and spectroscopic properties of the resulting multimetallic complexes. rsc.org
Furthermore, the versatility of the pyrazine (B50134) core, a key component of the pyrido[2,3-b]pyrazine system, is evident in the formation of both 1D and 3D coordination polymers. preprints.orgnih.gov By selecting appropriate metal centers and ancillary ligands, the dimensionality and topology of the resulting network can be controlled. For example, cobalt(II) has been used in conjunction with pyrazine and flexible succinate (B1194679) ligands to create 3D coordination polymers, where the solvent used during synthesis influences the final architecture. nih.gov The hydroxyl groups on modified pyrazine linkers can also extend 1D chains into 3D networks through non-covalent interactions like hydrogen bonding. preprints.org
The coordination chemistry of pyrido[2,3-b]pyrazine derivatives with Rhenium(I) has also been investigated. Reaction of these ligands with {ReBr(CO)5} yields complexes with a general formula of fac-{ReBr(CO)3(L)}, where the ligand coordinates to the Rhenium(I) center. researchgate.net These studies highlight the potential of pyrido[2,3-b]pyrazine-based ligands in constructing luminescent metal complexes.
Development in Materials Science and Optoelectronic Systems
The inherent electronic characteristics of the pyrido[2,3-b]pyrazine core, notably its high electron-accepting ability, make it a valuable component in the design of materials for optoelectronic applications. rsc.org Researchers have successfully incorporated this moiety into various systems, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials.
A significant area of application is in the development of fluorescent materials for high-performance OLEDs. rsc.org By designing a tailored fluorescent core based on pyrido[2,3-b]pyrazine, it is possible to achieve a wide range of emission colors spanning the entire visible spectrum, from blue to red. rsc.org Through systematic fine-tuning of the band gap, for instance by the addition of donor amines to create a donor-acceptor-donor (D-A-D) structure, the emission properties can be precisely controlled. rsc.orgrsc.org Some of these materials also exhibit thermally activated delayed fluorescence (TADF), a crucial property for achieving high efficiency in OLEDs. rsc.org
The pyrido[2,3-b]pyrazine framework is also a promising candidate for NLO materials. nih.govrsc.org Certain derivatives have been shown to possess high NLO responses, which are essential for applications in photonics and optoelectronics. rsc.org Computational studies, such as those using density functional theory (DFT), have been employed to predict and understand the NLO properties of these compounds. nih.govrsc.org These studies have shown a correlation between the electronic properties, such as the HOMO-LUMO gap, and the NLO response. rsc.org
Design Principles for Tailoring Charge Transport Characteristics
The design of organic semiconductors with high charge carrier mobility is a key challenge in materials science. The pyrido[2,3-b]pyrazine scaffold offers a platform for developing materials with tailored charge transport properties. The introduction of a pyrazine moiety into an extended π-electron system can induce mixed-orbital charge transport, where not only the highest occupied molecular orbital (HOMO) but also lower-lying orbitals contribute to hole transport. researchgate.net
One design strategy involves the creation of N-shaped pyrazine-fused organic semiconductors. researchgate.net This molecular geometry, combined with appropriate substituent engineering, can lead to favorable two-dimensional herringbone packing in the solid state. This packing arrangement results in large electronic couplings between adjacent molecules, involving the HOMO, second HOMO (SHOMO), and third HOMO (THOMO), which enhances charge transport. researchgate.net
Furthermore, the pyrazine core can be used to improve the crystallinity and charge transfer properties of hole transport materials (HTMs) used in perovskite solar cells. epa.gov By incorporating a pyrazine core with peripheral electron-donating groups, the intermolecular charge transfer can be enhanced, leading to significantly improved hole mobility compared to materials without the pyrazine unit. epa.gov The development of HTMs with high mobility and conductivity without the need for additives is a crucial step towards more stable and efficient perovskite solar cells. epa.gov
| Compound Family | Design Principle | Impact on Charge Transport | Reference |
| N-Shaped Pyrazine-Fused Systems | Induce mixed-orbital charge transport | Enhanced electronic couplings of HOMO, SHOMO, and THOMO, leading to high hole mobility. | researchgate.net |
| Pyrazine-Core Hole Transport Materials | Enhance intermolecular charge transfer | Improved crystallinity and hole mobility in perovskite solar cells. | epa.gov |
| Polythieno[3,4-b]pyrazine | Alkyl-chain free variant | Superior conductivity and metallic-like charge transport. |
Engineering for Desired Electronic and Photophysical Properties
A key advantage of the pyrido[2,3-b]pyrazine architecture is the ability to tune its electronic and photophysical properties through chemical modification. The D-A-D molecular design is a particularly effective strategy for this purpose. rsc.orgrsc.org In this approach, the electron-accepting pyrido[2,3-b]pyrazine core is flanked by electron-donating groups.
By systematically altering the donor amines, a broad range of emission colors from blue to red can be achieved. rsc.org These molecules exhibit intramolecular charge transfer (ICT) from the donor to the acceptor unit, which is responsible for their optical and electronic properties. rsc.orgrsc.org The energy of the ICT transition, and thus the emission color, can be fine-tuned by modulating the strength of the donor groups. rsc.org
Furthermore, some of these D-A-D molecules exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent in the aggregated or solid state. rsc.org This property is highly desirable for applications in solid-state lighting and sensing. The molecules can also be engineered to have a low band gap and comparable HOMO and LUMO energy levels to those of reported ambipolar materials, suggesting their potential for use in a wide range of organic electronic devices. rsc.org
| Donor-Acceptor-Donor (D-A-D) Molecule | Donor Group | Emission Color | Key Property | Reference |
| Pyrido[2,3-b]pyrazine Derivative | Diarylamines | Blue to Red | Tunable ICT, Aggregation-Induced Emission (AIE) | rsc.org |
| Pyrido[2,3-b]pyrazine Derivative | Various Amines | Full-color (Blue to Red) | High Photoluminescence Quantum Yield (PLQY), Thermally Activated Delayed Fluorescence (TADF) | rsc.org |
Role as Chemical Probes and Ligands in Research Contexts
Beyond their applications in materials science, pyrido[2,3-b]pyrazine derivatives have emerged as valuable tools in other areas of chemical research, notably as chemical probes and specialized ligands. Their ability to interact with biological molecules and coordinate to metal centers underpins these functions.
A notable application is their use in the development of electrochemical DNA sensors. nih.govrsc.org Certain novel pyrido[2,3-b]pyrazine-based heterocyclic compounds have been synthesized and utilized for the first time in the electrochemical sensing of DNA. nih.govrsc.org This application leverages the interaction between the pyrido[2,3-b]pyrazine derivative and DNA, which can be detected as a change in the electrochemical properties of the system. rsc.org Such sensors offer advantages like high sensitivity and the ability to detect very low concentrations of DNA. nih.gov
In the realm of coordination chemistry, the pyrido[2,3-b]pyrazine scaffold serves as a versatile ligand for catalysis. The electronic properties of the diazine and triazine cores, which are related to the pyrazine unit, make them attractive for use in chemical metal-ligand cooperativity. While the π-acidic nature of these nitrogen-rich heterocycles can sometimes reduce metal-ligand bond stability, this can be overcome by combining them with strong σ-donating ligands.
Structure-Reactivity and Structure-Function Relationship Studies from a Chemical Perspective
A fundamental aspect of developing new functional molecules based on the pyrido[2,3-b]pyrazine framework is understanding the relationship between their chemical structure and their resulting properties and reactivity. Computational and experimental studies are crucial in elucidating these relationships, which in turn guide the design of new and improved materials.
For instance, DFT calculations have been instrumental in correlating the structure of pyrido[2,3-b]pyrazine derivatives with their electronic and NLO properties. nih.gov These studies can predict parameters such as the HOMO-LUMO gap, dipole moment, and hyperpolarizabilities, which are key indicators of a material's potential for optoelectronic applications. rsc.org The relationship between the geometrical structure and optoelectronic properties, including twisted molecular conformations, can also be analyzed to understand their impact on performance. rsc.org
In the context of antibacterial agents, structure-activity relationship studies of pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives have shown that the dioxide derivatives exhibit strong antibacterial activities, while the 1-oxide derivatives are inactive. nih.gov This highlights the critical role of the N-oxide functional group in determining the biological activity of these compounds.
Rational Design of Derivatives for Molecular Recognition and Interaction
The principles of molecular recognition are central to the design of pyrido[2,3-b]pyrazine derivatives for specific applications, such as sensing and biological targeting. The rational design of these molecules involves tailoring their structure to achieve selective binding to a target molecule or ion.
An example of this is the design of pyrido[2,3-b]pyrazine-based compounds for electrochemical DNA sensing. The interaction between these compounds and DNA is a key aspect of their function, and understanding this interaction at a molecular level is crucial for designing more sensitive and selective sensors. nih.gov
Computational Approaches for Library Design and Screening of Derivatives
The design and screening of derivatives of 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine are significantly accelerated by a variety of computational techniques. These in silico methods allow for the rational design of compound libraries and the rapid screening of large numbers of virtual molecules, prioritizing those with the highest probability of desired biological activity and drug-like properties. This approach minimizes the time and resources required for the synthesis and biological evaluation of new chemical entities.
Key computational strategies employed in the design and screening of pyrido[2,3-b]pyrazine derivatives include molecular docking, virtual screening, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies.
Molecular Docking and Virtual Screening
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a specific receptor target. ikm.org.my This technique is instrumental in drug discovery, providing insights into the binding energetics and the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ikm.org.mymdpi.com For instance, in the development of novel 3-substituted pyrido[2,3-b]pyrazine derivatives, molecular docking can be employed to predict their binding affinity to target proteins, such as those involved in inflammatory responses or cancer. ikm.org.my
Virtual screening leverages molecular docking to rapidly assess large libraries of compounds for their potential to bind to a biological target. This process can be used to identify novel scaffolds or to optimize lead compounds. For example, a virtual screening of a database of pyrido[2,3-d]pyrimidine (B1209978) derivatives was performed to identify potential inhibitors of human thymidylate synthase, a key enzyme in cancer chemotherapy. nih.gov This study led to the design of a focused library of 42 molecules, with four compounds identified as having superior interactions and docking scores compared to the standard drug, raltitrexed. nih.gov
A similar approach can be applied to a virtual library of this compound derivatives to screen for potential inhibitors of various therapeutic targets. The binding energies and interaction patterns predicted by docking studies can guide the selection of the most promising candidates for synthesis and further biological evaluation.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of newly designed molecules.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into the steric and electrostatic field requirements for optimal biological activity. A study on pyrido[2,3-d]pyrimidine derivatives as Wee1 inhibitors successfully developed robust 3D-QSAR models. researchgate.net These models, with high statistical significance, were used to generate contour maps that highlighted the structural features essential for inhibitory activity, guiding the design of more potent inhibitors. researchgate.net These theoretical results are valuable for understanding the mechanism of action and for designing novel and potent Wee1 inhibitors. researchgate.net
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. Once a pharmacophore model is established, it can be used as a 3D query to screen large compound databases to identify novel molecules that fit the model and are therefore likely to be active.
Structure-based pharmacophore mapping has been successfully applied in the design of novel pyrido[2,3-d]pyrimidine derivatives as selective thymidylate synthase inhibitors. nih.gov This approach, combined with virtual screening and molecular docking, aids in the identification of compounds with the desired interactions at the catalytic site of the target enzyme. nih.gov
Data from Computational Studies
The following table summarizes representative data from molecular docking studies on pyrido[2,3-b]pyrazine and related pyrido[2,3-d]pyrimidine derivatives, illustrating the type of information generated from these computational approaches.
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
| 3-substituted Pyrido[2,3-b]pyrazine | KRAS protein | Asn116, Lys117, Asp119, Ser145 | -8.2 | ikm.org.my |
| Pyrido[2,3-d]pyrimidine derivatives | DNA gyrase of E. coli | Glu166, Asn132, Thr237, Glu276, Ser130, Leu167, Thr216 | -7.80 to -8.40 | mdpi.com |
| Pyrido[2,3-d]pyrimidine derivatives | Sterol 14-alpha demethylase of C. albicans | Not specified | -8.80 to -10.20 | mdpi.com |
| Pyrido[2,3-d]pyrimidine derivatives | Human Thymidylate Synthase | Cys195 | Not specified | nih.gov |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ring substitution patterns and methyl group integration .
- X-ray crystallography : Resolves precise bond angles and dihedral angles (e.g., β = 101.885° in monoclinic crystals), critical for validating fused-ring geometry .
- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) calculations predict HOMO-LUMO gaps (e.g., 0.11–0.23 eV) and singlet-triplet energy differences (ΔEST), aiding in optoelectronic property analysis .
How can researchers resolve contradictions in reported biological activities of pyrido[2,3-b]pyrazine derivatives?
Advanced Research Question
Discrepancies in antimicrobial or anticancer efficacy often arise from structural variations or assay conditions. Methodological approaches include:
- Structure-Activity Relationship (SAR) studies : Compare derivatives with substituents like trifluoromethyl (enhances lipophilicity) or bromine (alters electronic properties) to isolate critical functional groups .
- Dose-response profiling : Evaluate IC₅₀ values across multiple cell lines to account for tissue-specific effects .
- Mechanistic validation : Use fluorescence quenching assays to confirm interactions with DNA or enzymes, as seen in electrochemical DNA sensing studies .
What strategies improve the optoelectronic performance of pyrido[2,3-b]pyrazine-based materials?
Advanced Research Question
Key strategies focus on tuning electronic transitions and aggregation-induced emission (AIE):
- Donor-acceptor (D-A) design : Attach electron-rich groups (e.g., morpholine) to the pyrido[2,3-b]pyrazine backbone to reduce ΔEST (e.g., 0.07 eV in dye 10) and enhance charge transfer .
- Twisted molecular conformations : Dihedral angles of 30°–80° between donor and acceptor planes suppress aggregation-caused quenching, improving photoluminescence quantum yields .
- Computational screening : DFT-guided optimization of HOMO/LUMO distributions (e.g., localized on pyrazine vs. phenyl bridges) prioritizes candidates for OLEDs or sensors .
How do substituents influence the biological and physicochemical properties of pyrido[2,3-b]pyrazine derivatives?
Advanced Research Question
Substituents modulate bioactivity and stability through electronic and steric effects:
- Trifluoromethyl (-CF₃) : Increases metabolic stability and membrane permeability, as shown in antimicrobial assays against S. aureus .
- Amino groups (-NH₂) : Enhance DNA intercalation capacity, critical for anticancer activity (e.g., 2-aminophenyl derivatives with 92% yield in coupling reactions) .
- Halogens (Br, I) : Improve radiochemical stability for imaging applications, as demonstrated in iodinated analogs .
What are the best practices for analyzing reaction intermediates in pyrido[2,3-b]pyrazine synthesis?
Advanced Research Question
- In-situ monitoring : Use HPLC-MS to detect transient intermediates like Schiff bases or cyclized adducts .
- Isolation techniques : Column chromatography with silica gel (ethyl acetate/hexane gradients) separates regioisomers (e.g., 6i vs. 6’i in thienyl-substituted derivatives) .
- Kinetic studies : Track reaction progress via UV-Vis spectroscopy to identify rate-limiting steps, such as imine formation .
How can computational modeling guide the design of pyrido[2,3-b]pyrazine-based therapeutics?
Advanced Research Question
- Molecular docking : Predict binding affinities to targets like topoisomerase II or bacterial gyrase using AutoDock Vina .
- ADMET profiling : QSAR models estimate solubility (LogP ≈ 1.1–2.5) and toxicity (e.g., Ames test predictions) .
- Free energy calculations : MM-PBSA analysis validates inhibitor-enzyme interactions, as applied in oxidative stress studies .
What experimental controls are critical when evaluating the antioxidant activity of pyrido[2,3-b]pyrazine derivatives?
Advanced Research Question
- Positive controls : Compare to ascorbic acid or Trolox in DPPH/ABTS radical scavenging assays .
- Solvent blanks : Account for solvent interference (e.g., DMSO) in UV-Vis absorbance measurements .
- Concentration gradients : Use 5–100 μM ranges to avoid saturation artifacts in cellular ROS assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
